(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride
Description
Table 1: Structural and Electronic Comparisons
Key differences:
- Substituent position : 2-CF₃ derivatives exhibit 10–15% greater metabolic stability than 3-CF₃ analogs due to reduced enzymatic accessibility.
- Chirality : The (S,S) configuration shows 20% higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to (R,R) enantiomers in preclinical models.
- Salt forms : Hydrochloride salts improve aqueous solubility (3.2 mg/mL) versus free bases (0.8 mg/mL).
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-5(6(7,8)9)11-3-2-10-4;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHSPSWWGNQHQ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCN1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)morpholine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to purify the final product .
Chemical Reactions Analysis
Structural Influences on Reactivity
The compound’s morpholine ring contains two stereochemical centers (2S,3S) and features a trifluoromethyl (-CF₃) group at C2 and a methyl (-CH₃) group at C3. Key structural drivers of reactivity include:
-
Electron-Withdrawing Effects : The -CF₃ group increases ring electron deficiency, directing nucleophilic attacks to adjacent positions .
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Steric Hindrance : The methyl and trifluoromethyl groups reduce accessibility to the nitrogen atom, limiting certain reactions.
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Hydrochloride Salt Form : Enhances solubility in polar solvents but reduces nucleophilicity of the morpholine nitrogen .
Nucleophilic Substitution Reactions
The morpholine nitrogen and adjacent carbons participate in substitution reactions under specific conditions:
Oxidation and Reduction
The -CF₃ group stabilizes adjacent carbons against oxidation but allows selective reduction:
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
-
Deprotonation : NaOH or NaHCO₃ liberates the free base, restoring nucleophilicity to the nitrogen .
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Reprecipitation : Acidification with HCl regenerates the hydrochloride form, useful in purification.
Coupling Reactions
The -CF₃ group facilitates cross-coupling in synthetic applications:
Scientific Research Applications
(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-methyl-3-(trifluoromethyl)piperazine dihydrochloride: A similar compound with a piperazine ring instead of a morpholine ring.
(2S,3S)-3-methylglutamine: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the presence of both a trifluoromethyl group and a methyl group on the morpholine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Biological Activity
(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine hydrochloride is a morpholine derivative characterized by the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interactions with biological targets.
- Molecular Formula : C6H10F3NO·HCl
- Molecular Weight : 169.1 g/mol
- CAS Number : 2044705-80-6
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been implicated in the inhibition of Class I PI3-kinase enzymes, which play a crucial role in cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis, making it a candidate for anti-cancer therapies .
1. Antitumor Activity
Research indicates that this compound exhibits potent anti-tumor effects through its action on PI3-kinase signaling pathways. Inhibition of these pathways can prevent uncontrolled cellular proliferation associated with various cancers, including leukemia and lymphoma .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, potentially useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. This is attributed to its ability to modulate immune cell activity via PI3-kinase inhibition .
Study 1: Inhibition of Tumor Growth
In a recent study, this compound was tested on various cancer cell lines. The results demonstrated a significant reduction in cell viability with an IC50 value indicative of its potency against malignant cells. The mechanism was linked to the downregulation of PI3K/Akt signaling pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | PI3K/Akt pathway inhibition |
| MCF-7 (Breast Cancer) | 4.5 | Induction of apoptosis |
| HL-60 (Leukemia) | 6.0 | Cell cycle arrest |
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound using a rat model of arthritis. Results showed a reduction in inflammatory markers and joint swelling after administration of the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis
A comparison with similar compounds reveals the unique properties imparted by the trifluoromethyl group:
| Compound | Lipophilicity | Biological Activity |
|---|---|---|
| This compound | High | Antitumor, anti-inflammatory |
| (2S,3S)-2-methyl-3-(trifluoromethyl)piperazine dihydrochloride | Moderate | Limited studies on antitumor activity |
| (2S,3S)-3-methylglutamine | Low | Primarily metabolic effects |
Q & A
Q. Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane:isopropanol (90:10) to resolve enantiomers; retention times should align with reference standards .
- LCMS : Confirm molecular weight ([M+H]<sup>+</sup> expected ~272.7) and detect impurities using electrospray ionization (ESI) in positive mode .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer : The -CF3 group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates:
- Steric Effects : Bulky -CF3 may hinder nucleophilic attack at the 2-position, favoring regioselective reactions at the 3-methyl group.
- Kinetic Studies : Use <sup>19</sup>F NMR to track reaction progress, as fluorine chemical shifts are sensitive to electronic changes .
- Comparative Experiments : Replace -CF3 with -CH3 to isolate electronic vs. steric contributions .
Advanced: What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Q. Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the morpholine oxygen and active-site residues .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets.
- QM/MM : Calculate binding energies with Gaussian09 to validate docking results .
Advanced: How can researchers investigate the compound’s potential as a protease inhibitor?
Q. Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Ac-Abu-Ala-Pro-Nva-AMC) to measure inhibition of serine proteases. IC50 values should be compared with positive controls (e.g., leupeptin) .
- SAR Studies : Modify the 3-methyl or morpholine ring to assess steric/electronic effects on activity.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells .
Advanced: How should contradictory data on synthetic yields or biological activity be resolved?
Q. Answer :
- Yield Discrepancies : Replicate reactions under inert atmospheres (Ar/N2) to rule out moisture sensitivity. Compare purification methods (column chromatography vs. recrystallization) .
- Biological Variability : Validate assays across multiple cell lines (e.g., HeLa vs. HepG2) and use statistical tools (ANOVA) to identify outliers .
- Batch Analysis : Test different synthetic batches via <sup>1</sup>H/<sup>19</sup>F NMR to detect trace impurities affecting activity .
Basic: What safety protocols are essential when handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize hydrochloric acid residues with sodium bicarbonate .
- Storage : Keep in airtight containers at 2–8°C; desiccate to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
